molecular formula C12H16ClNO4S2 B2897224 5-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide CAS No. 899982-14-0

5-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide

Cat. No.: B2897224
CAS No.: 899982-14-0
M. Wt: 337.83
InChI Key: LKVYBWRBHKPOGV-UHFFFAOYSA-N
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Description

5-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide ( 899982-14-0) is a synthetic sulfonamide derivative of interest in pharmaceutical and chemical research. This compound features a complex molecular structure with a 5-chlorothiophene-2-sulfonamide group linked to a 1,4-dioxaspiro[4.4]nonane ring system, yielding a molecular formula of C12H16ClNO4S2 and a molecular weight of 337.84 g/mol . Sulfonamides represent a critical class of bioactive molecules known for their broad spectrum of pharmacological activities. Research into sulfonamide compounds has revealed their potential to act as inhibitors for key enzymes like carbonic anhydrase and dihydropteroate synthetase, enabling roles in treating conditions such as inflammation, glaucoma, and bacterial infections . The specific spirocyclic ketal moiety (1,4-dioxaspiro[4.4]nonane) in this compound's structure is often employed in synthetic chemistry as a protected form of a carbonyl group, which can influence the molecule's solubility, metabolic stability, and overall pharmacokinetic profile, making it a valuable scaffold for developing new therapeutic agents . This chemical is supplied for research and further manufacturing use only , strictly for non-human, non-veterinary, and non-therapeutic applications. Researchers can utilize it as a key intermediate in organic synthesis or as a candidate for screening against biological targets in drug discovery programs, particularly those investigating the structure-activity relationships of novel sulfonamide derivatives .

Properties

IUPAC Name

5-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S2/c13-10-3-4-11(19-10)20(15,16)14-7-9-8-17-12(18-9)5-1-2-6-12/h3-4,9,14H,1-2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVYBWRBHKPOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-({1,4-dioxaspiro[44]nonan-2-yl}methyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors

    Formation of Spirocyclic Structure: The initial step involves the reaction of a γ-hydroxy carboxylic acid lactone with a nucleophile such as sodium ethoxide to form a spiroketal intermediate.

    Introduction of Thiophene Group: The spiroketal intermediate is then reacted with a chlorothiophene derivative under basic conditions to introduce the thiophene ring.

    Sulfonamide Formation: Finally, the compound is treated with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can interact with nucleic acids, affecting their function. The spirocyclic structure provides stability and rigidity, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

The following table compares the target compound with sulfonamide derivatives from the evidence, focusing on structural features, synthesis, and properties:

Compound Core Structure Key Substituents Synthesis Method Physical Properties
5-Chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide Thiophene-2-sulfonamide - 5-Cl
- 1,4-Dioxaspiro[4.4]nonan-2-ylmethyl
Likely involves spiro ring formation (e.g., ketone reduction) and sulfonamide coupling Melting point: Not reported
Compound 11 Benzene sulfonamide - 4-Cl
- 6-Chlorobenzo[1,3]dioxole
- Imidazole-thione
Reaction of sulfonamide precursors with thiols and PTSA in toluene Melting point: 177–180°C
Compound 13 Benzene sulfonamide - Naphthalen-1-ylmethylthio
- Imidazole-thione
Similar to Compound 11, using p-dioxane as solvent Melting point: Not reported
1,4-Dioxaspiro[4.5]decan-8-ol Spirocyclic dioxolane - Hydroxyl group at C8 Reduction of ketone (NaBH₄ in MeOH) Yield: 96% (9.7 g from 10 g ketone)
Key Observations:

Spirocyclic Systems: The target compound’s 1,4-dioxaspiro[4.4]nonane ring is smaller than the 1,4-dioxaspiro[4.5]decane system in , which may reduce steric bulk and increase conformational flexibility . Spiro ring synthesis often involves ketone reduction (e.g., NaBH₄ for 1,4-dioxaspiro[4.5]decan-8-ol), suggesting analogous methods for the target compound’s dioxaspiro[4.4]nonane moiety .

Sulfonamide Functionalization: The thiophene-2-sulfonamide core distinguishes the target compound from benzene sulfonamides (e.g., Compounds 11–14 in ). In contrast, Compounds 11–14 incorporate bulky aromatic (e.g., naphthalene) or heterocyclic (imidazole-thione) groups, which may prioritize steric effects over electronic modulation .

Synthetic Routes :

  • Sulfonamide coupling in the target compound likely parallels methods in , where sulfonamide precursors react with amines or thiols under acidic conditions (e.g., PTSA in toluene) .
  • Spiro ring formation, however, aligns more closely with ’s ketone reduction strategies .

Physicochemical and Functional Differences

  • Melting Points: The target compound’s melting point is unreported, but chlorine and spirocyclic substituents likely elevate it compared to non-halogenated analogs. Compound 11 (177–180°C) demonstrates how chloro and dioxole groups increase rigidity .
  • Solubility: The 1,4-dioxaspiro[4.4]nonane ring’s oxygen atoms may improve aqueous solubility relative to purely hydrocarbon spiro systems (e.g., 1,4-dioxaspiro[4.5]decane derivatives) .

Biological Activity

5-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide is a sulfonamide derivative with potential therapeutic applications. Its structure incorporates a thiophene moiety and a dioxaspiro unit, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17ClN2O5S, with a molecular weight of approximately 340.76 g/mol. The compound features a sulfonamide group that is known for its diverse pharmacological properties.

Sulfonamides typically function as inhibitors of carbonic anhydrases (CAs), enzymes that are crucial in various physiological processes including acid-base balance and fluid secretion. The compound's ability to inhibit specific isoforms of CA, particularly CA IX and XII, has been documented in several studies.

Inhibition of Carbonic Anhydrases

Research indicates that this compound exhibits significant inhibitory activity against CA IX and XII. These isoforms are often overexpressed in tumors and are associated with poor prognosis in cancer patients.

CompoundCA IX Inhibition (nM)CA XII Inhibition (nM)
This compound51.6 - 99.6Not specified

The inhibition potency suggests that this compound could be a candidate for further development as an anti-cancer agent.

Cytotoxicity Studies

In vitro studies demonstrated that the compound reduces the viability of cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The cytotoxic effects were enhanced under hypoxic conditions, which are common in tumor microenvironments.

Cell LineConcentration (µM)% Viability Reduction
HT-2940020%
MDA-MB-231400Significant decrease

These findings indicate that the compound not only inhibits carbonic anhydrases but also possesses direct anti-tumor activity.

Case Studies

  • Study on CA Inhibitors : A study synthesized several sulfonamide derivatives and evaluated their inhibitory effects on CAs. The results indicated that compounds similar to this compound showed promising results in reducing tumor cell viability under hypoxic conditions .
  • Migration Inhibition : Another study highlighted the ability of certain derivatives to inhibit the migration of MDA-MB-231 cells, suggesting potential applications in preventing metastasis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide, and what reaction conditions are critical for high yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-chlorothiophene-2-sulfonyl chloride and 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine. A base such as triethylamine is essential to neutralize HCl generated during the reaction. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions and maximize yields .
  • Key Parameters : Monitor reaction progress using TLC or HPLC. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Confirm purity with NMR (¹H/¹³C) and mass spectrometry .

Q. How can the structural features of this compound be validated spectroscopically?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons from the thiophene ring (δ 6.5–7.5 ppm) and spirocyclic protons (δ 1.5–4.5 ppm).
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1350 cm⁻¹ and ~1150 cm⁻¹) and spirocyclic ether (C-O-C stretching at ~1100 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak should match the exact mass (e.g., calculated for C₁₄H₁₇ClN₂O₄S₂).
    • Validation : Compare data with structurally related sulfonamides (e.g., spirocyclic analogs in ) to resolve ambiguities .

Advanced Research Questions

Q. What strategies can resolve contradictory biological activity data for this compound across different assays?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC₅₀ studies to confirm potency thresholds. For example, if enzyme inhibition is inconsistent, test across multiple concentrations (nM–μM range) .
  • Structural Modifications : Introduce isotopic labeling (e.g., ¹⁵N or ²H) to track metabolic stability or binding interactions.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like carbonic anhydrase or kinases. Compare results with experimental IC₅₀ values .
    • Case Study : highlights how chlorine substitution on the thiophene ring influences binding affinity. Apply similar comparative analysis to this compound .

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of the spirocyclic amine.
  • Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.
  • Workflow Automation : Use flow chemistry for precise control of residence time and temperature, reducing byproducts .
    • Data-Driven Approach : Utilize Design of Experiments (DoE) to optimize parameters like stoichiometry, solvent ratio, and mixing efficiency .

Q. What computational tools are effective in predicting the metabolic stability of this sulfonamide derivative?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility, CYP450 interactions, and plasma protein binding.
  • Metabolic Pathway Mapping : Apply software like Meteor (Lhasa Limited) to predict oxidation or glucuronidation sites, particularly on the spirocyclic moiety.
  • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes) .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported enzymatic inhibition data for this compound?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer pH, ionic strength, and co-factor concentrations (e.g., Zn²⁺ for metalloenzymes).
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling.
  • Structural Elucidation : Perform X-ray crystallography or cryo-EM to resolve binding conformations. demonstrates how crystallography clarifies sulfonamide-protein interactions .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the therapeutic potential of this compound?

  • Methodological Answer :

  • Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative studies, with cisplatin as a positive control.
  • Enzyme Inhibition : Test against carbonic anhydrase IX (CAIX) or cyclooxygenase-2 (COX-2), given sulfonamides’ known affinity .
  • Toxicity Screening : Include HEK293 or primary hepatocytes to assess cytotoxicity.
    • Data Interpretation : Normalize results to vehicle controls and validate with ≥3 biological replicates .

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